

## absorption, distribution, metabolism, and excretion of MEHHP in mammals

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Compound of Interest

Mono-2-ethyl-5-hydroxyhexyl
phthalate

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# The Pharmacokinetic Profile of MEHHP in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. Due to the ubiquitous nature of DEHP in consumer products, understanding the absorption, distribution, metabolism, and excretion (ADME) of its metabolites, such as MEHHP, is of critical importance for assessing potential human health risks. This technical guide provides a comprehensive overview of the current scientific understanding of MEHHP's pharmacokinetics in mammals, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

## **Absorption**

Following oral exposure to DEHP, it is rapidly hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP) by lipases in the gastrointestinal tract.[1] MEHP is then readily absorbed and further metabolized. While direct oral bioavailability data for MEHHP is limited, studies on its precursor, MEHP, indicate efficient absorption from the gut. In rats, MEHP is readily absorbed from the gastrointestinal tract.[2] The oral bioavailability of the parent compound, DEHP, in rats has



been estimated to be approximately 7%.[3] Given that MEHHP is a downstream metabolite, its systemic exposure is a direct consequence of the absorption and metabolism of its precursors.

#### **Distribution**

Once in the systemic circulation, MEHHP and its precursor MEHP are distributed to various tissues. Studies in rats have provided quantitative data on the distribution of MEHP, offering insights into the potential tissue exposure to MEHHP.

**Tissue Distribution of MEHP in Rats** 

Tissue	Concentration (µg/g or µg/mL) - 1% DEHP Diet	Concentration (μg/g or μg/mL) - 2% DEHP Diet	Reference
Plasma	16.7 - 40.8	58.5 - 147.4	[4][5]
Liver	21.5 - 43.6	44.2 - 97.1	[4][5]
Kidney	6.8 - 9.6	18.6 - 56.7	[4][5]
Testis	0.9 - 3.2	10.5 - 30.0	[4][5]

Data represents the range of concentrations observed in male Sprague-Dawley rats fed DEHP diets for two weeks.[4][5]

In mice, after combined exposure to polystyrene microplastics and DEHP, MEHP was detected in the brain, intestines, liver, kidneys, testes, and serum, with the highest concentration of MEHP found in the brain.[6]

#### Metabolism

The metabolism of MEHP is a critical determinant of its biological activity and elimination. It primarily involves oxidation and glucuronidation.

#### **Metabolic Pathways**

MEHP undergoes further oxidation to form MEHHP, which can then be oxidized to other metabolites such as mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP).[7] These oxidative steps are primarily mediated by



cytochrome P450 (CYP) enzymes. Subsequently, MEHHP and other metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), which increases their water solubility and facilitates their excretion.[8]



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Metabolic pathway of DEHP to MEHHP and its subsequent metabolism.

### **Key Metabolizing Enzymes**

Several isoforms of CYP and UGT enzymes are involved in the metabolism of MEHP and its metabolites.

- Cytochrome P450 (CYP) Enzymes: In vitro studies with human and rat liver microsomes have shown that CYP2C9 and CYP2C19 are involved in the oxidation of MEHP to MEHHP.

  [9]
- UDP-Glucuronosyltransferases (UGTs): Multiple UGT isoforms, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7, have been shown to glucuronidate MEHP.[8]

#### **Excretion**

The primary route of excretion for MEHHP and other DEHP metabolites is through the urine and feces. After a single oral dose of radiolabeled DEHP to rats, approximately 30-50% of the radioactivity is excreted in the urine.[10] In humans, after an oral dose of DEHP, about 47% of the dose was excreted in the urine within 44 hours, with MEHHP being a major metabolite.[11]

Evidence suggests the potential for enterohepatic circulation of DEHP metabolites.[10] Following an oral dose of DEHP in rats, MEHP has been detected in the bile, suggesting that it can be secreted from the liver into the intestine and potentially reabsorbed.[10]



## **Urinary Metabolite Profile Following DEHP Administration**

The relative abundance of DEHP metabolites in urine varies across species.

Metabol ite	Rat (%)	Mouse (%)	Guinea Pig (%)	Green Monkey (%)	Human (%)	Hamster (%)	Referen ce
MEHP	Trace	18.6	71.2	28.9	18.3	4.5	[12]
МЕННР	13.3	12.3	3.4	38.2	36.2	32.7	[12]
MEOHP	2.6	14.9	1.1	5.9	12.1	10.2	[12]
MECPP	51.3	1.1	6.9	4.2	5.3	14.0	[12]

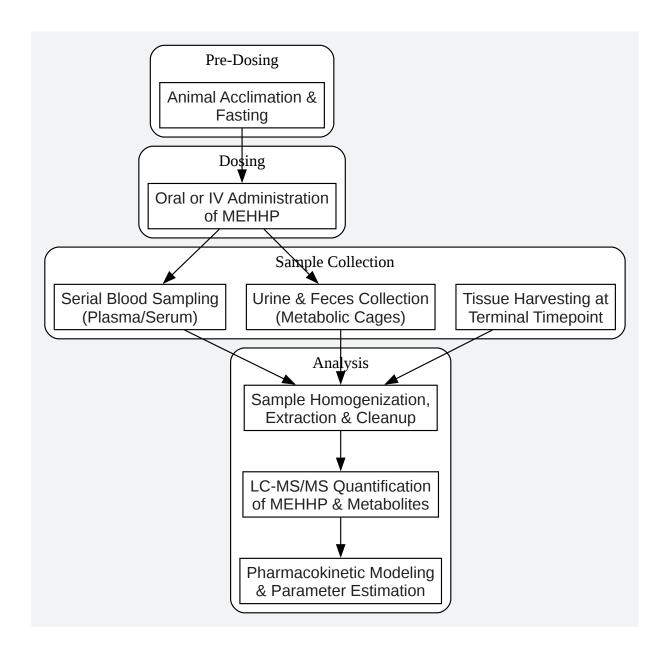
Percentage of total metabolites in urine following a single oral or intravenous dose of radiolabeled DEHP.[12]

### **Experimental Protocols**

The study of MEHHP's ADME profile typically involves in vivo studies in animal models followed by bioanalytical quantification.

#### **General In Vivo ADME Study Workflow**





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A typical experimental workflow for an in vivo ADME study.

#### **Bioanalytical Method: LC-MS/MS**

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of MEHHP and its metabolites in biological matrices due to its high sensitivity and



selectivity.

#### Sample Preparation:

- Enzymatic Deconjugation: Urine samples are typically treated with β-glucuronidase to hydrolyze glucuronide conjugates to their free forms.
- Solid-Phase Extraction (SPE): The sample is then passed through an SPE cartridge to remove interfering substances and concentrate the analytes.
- Elution and Reconstitution: The analytes are eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue is reconstituted in a solvent compatible with the LC mobile phase.

#### LC-MS/MS Analysis:

- Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system equipped with a C18 column to separate MEHHP from other metabolites and matrix components.
- Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in negative mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for MEHHP and its isotopically labeled internal standard.

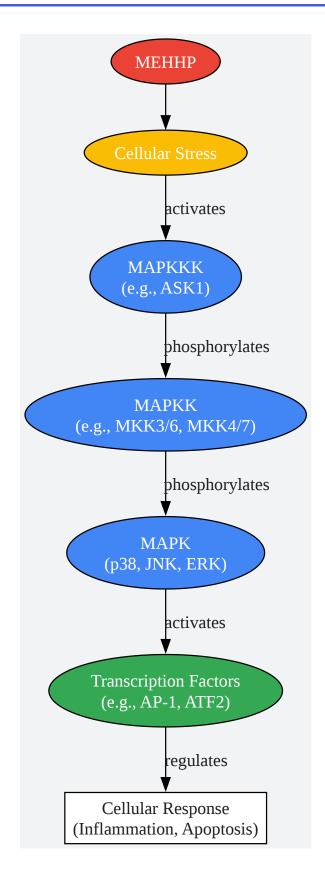
### **Signaling Pathways**

MEHHP has been shown to interact with and modulate several key signaling pathways, which may underlie its biological effects.

#### Mitogen-Activated Protein Kinase (MAPK) Signaling

MEHP, the precursor to MEHHP, has been demonstrated to activate the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK in rat testes.[13] This activation may play a role in the testicular toxicity associated with DEHP exposure.





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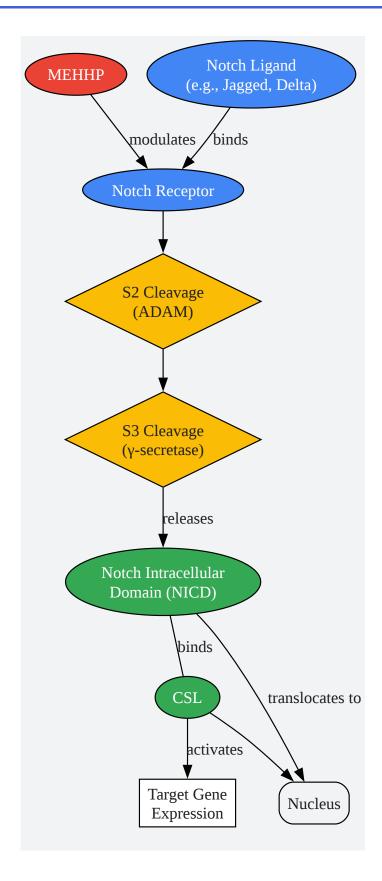
MEHHP-mediated activation of the MAPK signaling pathway.



#### **Notch Signaling Pathway**

MEHP has also been implicated in the activation of the Notch signaling pathway. Studies have shown that MEHP can promote the expression of Notch pathway molecules in rat liver and in cell culture models.[14][15] This pathway is crucial for cell fate decisions, proliferation, and apoptosis, and its dysregulation by MEHHP could have significant biological consequences.





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MEHHP interaction with the Notch signaling pathway.



#### Conclusion

MEHHP is a significant metabolite of DEHP that undergoes extensive distribution and further metabolism in mammals. Its primary routes of elimination are through urine and feces. While much is known about the ADME of its parent compound, DEHP, and its immediate precursor, MEHP, further research is needed to fully elucidate the quantitative aspects of MEHHP's absorption, bioavailability, and excretion across different species. The interaction of MEHHP with key signaling pathways, such as MAPK and Notch, highlights the importance of understanding its toxicokinetic and toxicodynamic properties for accurate human health risk assessment. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and toxicology.

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